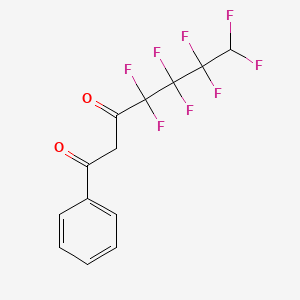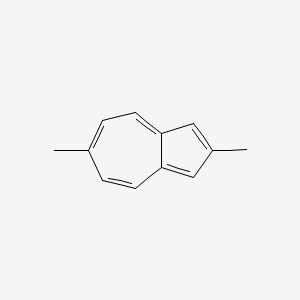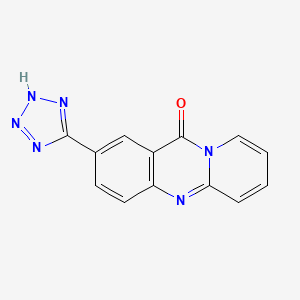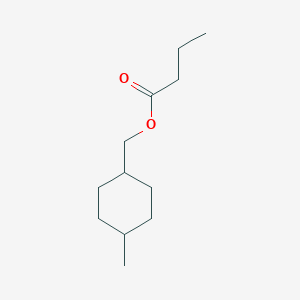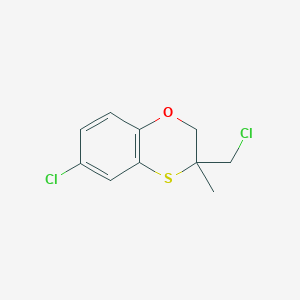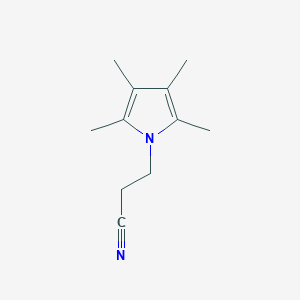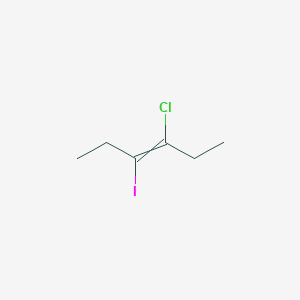
3-Chloro-4-iodohex-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-iodohex-3-ene is an organic compound with the molecular formula C6H10ClI It is a halogenated alkene, characterized by the presence of both chlorine and iodine atoms attached to a hexene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodohex-3-ene typically involves the halogenation of hex-3-ene. One common method is the addition of chlorine and iodine across the double bond of hex-3-ene. This can be achieved through the following steps:
Chlorination: Hex-3-ene is reacted with chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to form 3-chlorohex-3-ene.
Iodination: The 3-chlorohex-3-ene is then treated with iodine (I2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-4-iodohex-3-ene can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (chlorine and iodine) can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form hex-3-yne.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Formation of alkynes.
Oxidation: Formation of epoxides.
Reduction: Formation of alkanes.
Applications De Recherche Scientifique
3-Chloro-4-iodohex-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of halogenated compounds’ effects on biological systems.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-iodohex-3-ene involves its reactivity due to the presence of halogen atoms. The chlorine and iodine atoms make the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Comparaison Avec Des Composés Similaires
3-Chloro-4-bromohex-3-ene: Similar structure but with bromine instead of iodine.
3-Chloro-4-fluorohex-3-ene: Similar structure but with fluorine instead of iodine.
3-Bromo-4-iodohex-3-ene: Similar structure but with bromine instead of chlorine.
Uniqueness: 3-Chloro-4-iodohex-3-ene is unique due to the combination of chlorine and iodine atoms, which impart distinct reactivity patterns compared to other halogenated alkenes. The presence of iodine, in particular, makes it more reactive in nucleophilic substitution reactions due to the lower bond enthalpy of the C-I bond compared to C-Cl or C-Br bonds.
Propriétés
Numéro CAS |
63318-17-2 |
|---|---|
Formule moléculaire |
C6H10ClI |
Poids moléculaire |
244.50 g/mol |
Nom IUPAC |
3-chloro-4-iodohex-3-ene |
InChI |
InChI=1S/C6H10ClI/c1-3-5(7)6(8)4-2/h3-4H2,1-2H3 |
Clé InChI |
QYMQVSHLKIKQIG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(CC)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


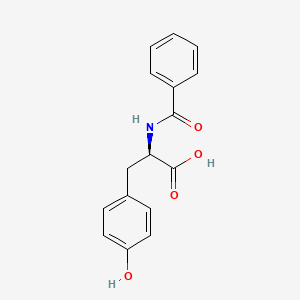
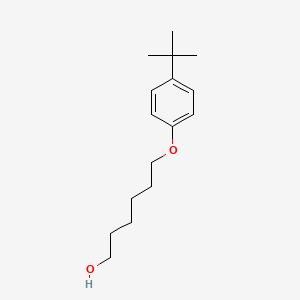
![8-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14497675.png)
![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)
![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)
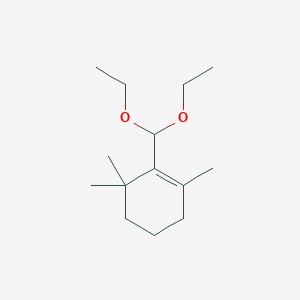
![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)
